Benzoic acid, 2-(4-methylbenzoyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-methylbenzoyl)benzoate is an organic compound with the molecular formula C16H14O3 It is a member of the benzoate ester family, characterized by a benzene ring connected to an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 2-(4-methylbenzoyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol. One common method is the reaction of 2-methyl-4-amino methyl benzoate with 2-methyl benzoyl chloride under the action of silver salts . This N-acylation reaction is carried out under mild conditions, resulting in high yield and purity.
Industrial Production Methods
Industrial production of Methyl 2-(4-methylbenzoyl)benzoate often employs similar esterification techniques, utilizing catalysts such as dihalohydantoin to facilitate the reaction between benzoic acid compounds and methanol . This method is efficient, safe, and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methylbenzoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents such as halogens or nucleophiles replace specific functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(4-methylbenzoyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, aiding in the formation of complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methylbenzoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, altering their activity and leading to various biochemical outcomes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Methyl 2-(4-methylbenzoyl)benzoate can be compared with other similar compounds, such as:
Methyl benzoate: Known for its use in fragrances and as a reagent in organic synthesis.
Ethyl benzoate: Similar in structure but with an ethyl group instead of a methyl group, used in flavorings and perfumes.
Benzyl benzoate: Used as a medication and insect repellent, with a different ester group.
These compounds share similar chemical properties but differ in their specific applications and effects, highlighting the uniqueness of Methyl 2-(4-methylbenzoyl)benzoate.
Properties
CAS No. |
6424-25-5 |
---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
methyl 2-(4-methylbenzoyl)benzoate |
InChI |
InChI=1S/C16H14O3/c1-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16(18)19-2/h3-10H,1-2H3 |
InChI Key |
MMBVXVAJSBLBSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.